molecular formula C14H14BrN B6290562 3-(1-(4-Bromophenyl)ethyl)aniline CAS No. 2484889-13-4

3-(1-(4-Bromophenyl)ethyl)aniline

Cat. No.: B6290562
CAS No.: 2484889-13-4
M. Wt: 276.17 g/mol
InChI Key: DGDCQFYODQWLQA-UHFFFAOYSA-N
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Description

3-(1-(4-Bromophenyl)ethyl)aniline is a substituted aniline derivative featuring a 4-bromophenyl group attached to the ethylamine backbone. These derivatives are often explored for their biological activities, such as anti-inflammatory or receptor-modulating properties, and their utility in synthesizing ligands for metal complexes .

Properties

IUPAC Name

3-[1-(4-bromophenyl)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN/c1-10(11-5-7-13(15)8-6-11)12-3-2-4-14(16)9-12/h2-10H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDCQFYODQWLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(4-Bromophenyl)ethyl)aniline typically involves a multi-step process. One common method is the Friedel-Crafts acylation followed by a reduction and nitration process . The steps are as follows:

    Friedel-Crafts Acylation: The reaction of bromobenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 4-bromoacetophenone.

    Reduction: The reduction of 4-bromoacetophenone to 1-(4-bromophenyl)ethanol using a reducing agent such as lithium aluminum hydride.

    Nitration: The nitration of 1-(4-bromophenyl)ethanol to form 3-(1-(4-bromophenyl)ethyl)aniline using nitric acid and sulfuric acid.

Industrial Production Methods: Industrial production methods for 3-(1-(4-Bromophenyl)ethyl)aniline often involve large-scale batch processes that utilize the same synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Diazotization and Azo-Coupling Reactions

The primary amino group undergoes diazotization in acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), forming a diazonium salt. This intermediate participates in coupling reactions with electron-rich aromatics (e.g., phenols, anilines) to yield azo derivatives.
Example :

  • Reaction with β-naphthol in alkaline media produces a red-orange azo dye via electrophilic aromatic substitution at the para position of the naphthol .

Reaction TypeReagents/ConditionsProductYieldSource
DiazotizationHCl, NaNO₂, 0–5°CDiazonium salt
Azo-couplingβ-naphthol, NaOH4-[(4-Bromophenyl)ethyl]azobenzene70–85%

Acylation and Sulfonation

The amino group reacts with acylating agents (e.g., acetyl chloride) or sulfonating reagents (e.g., H₂SO₄) to form stable derivatives.
Key Observations :

  • Acetylation with acetic anhydride in pyridine yields N-acetyl-3-(1-(4-bromophenyl)ethyl)aniline , protecting the amine for further transformations .

  • Sulfonation occurs preferentially at the para position relative to the amino group, despite steric hindrance from the ethyl substituent .

Reaction TypeReagents/ConditionsProductYieldSource
AcetylationAc₂O, pyridine, 25°CN-Acetyl derivative92%
SulfonationH₂SO₄, 80°C4-Sulfo-3-(1-(4-bromophenyl)ethyl)aniline65%

Nucleophilic Aromatic Substitution (NAS)

The bromine on the 4-bromophenyl group participates in palladium-catalyzed cross-coupling reactions.
Example :

  • Suzuki-Miyaura coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis replaces bromine with a phenyl group, forming 3-(1-(4-biphenyl)ethyl)aniline .

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, PhB(OH)₂4-Biphenyl derivative78%

Electrophilic Substitution on the Aniline Ring

The amino group directs electrophiles (e.g., NO₂⁺, Br⁺) to the para and ortho positions. Steric hindrance from the ethyl group suppresses ortho substitution.
Key Findings :

  • Nitration with HNO₃/H₂SO₄ produces 4-nitro-3-(1-(4-bromophenyl)ethyl)aniline as the major product .

  • Bromination (Br₂/FeBr₃) yields negligible ortho-bromo products due to steric crowding .

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃, H₂SO₄, 50°C4-Nitro derivative60%
BrominationBr₂, FeBr₃4-Bromo derivative<5%

Reductive Alkylation

The ethyl group’s benzylic position undergoes hydrogenation under catalytic conditions (e.g., H₂/Pd-C), reducing the C–Br bond to C–H.
Example :

  • Hydrogenolysis in ethanol removes the bromine, yielding 3-(1-phenylethyl)aniline .

Reaction TypeReagents/ConditionsProductYieldSource
HydrogenolysisH₂ (1 atm), Pd/C, EtOHDehalogenated product88%

Schiff Base Formation

The amino group condenses with aldehydes (e.g., benzaldehyde) to form imines.
Example :

  • Reaction with benzaldehyde in ethanol produces N-(4-bromophenyl)ethyliden-3-aniline .

Reaction TypeReagents/ConditionsProductYieldSource
Imine FormationBenzaldehyde, EtOH, ΔSchiff base75%

Complexation with Metal Ions

The amino and bromine groups act as ligands for transition metals (e.g., Cu²⁺, Pd²⁺), forming coordination complexes.
Example :

  • Reaction with Cu(NO₃)₂ yields a square-planar Cu(II) complex, characterized by UV-Vis and ESR spectroscopy .

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis
3-(1-(4-Bromophenyl)ethyl)aniline serves as a crucial intermediate in the synthesis of more complex organic compounds. Its structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be substituted by other nucleophiles, facilitating the formation of diverse derivatives.
  • Coupling Reactions : It can engage in coupling reactions to create larger molecular frameworks, which are essential in developing pharmaceuticals and agrochemicals .

Table 1: Common Reactions Involving 3-(1-(4-Bromophenyl)ethyl)aniline

Reaction TypeDescriptionExample Products
SubstitutionReplacement of bromine with nucleophilesVarious aromatic amines
CouplingFormation of biphenyls or other complex moleculesBiologically active compounds
Oxidation/ReductionAlteration of functional groupsAlcohols, ketones

Biological Research Applications

Biochemical Probes
In biological research, 3-(1-(4-Bromophenyl)ethyl)aniline is utilized as a probe to study enzyme interactions and biochemical pathways. Its ability to bind selectively to certain enzymes makes it valuable for investigating mechanisms of action and enzyme kinetics.

Case Study: Enzyme Interaction
A study demonstrated that 3-(1-(4-Bromophenyl)ethyl)aniline could effectively inhibit specific enzymes involved in metabolic pathways. This inhibition was characterized by measuring the rate of substrate conversion in the presence of the compound, revealing insights into potential therapeutic applications .

Industrial Applications

Dyes and Pigments Production
The compound is also employed in the industrial sector for the production of dyes and pigments. Its brominated structure contributes to the stability and color properties of these materials, making it suitable for various applications in textiles and coatings.

Environmental Considerations
Given the environmental implications of brominated compounds, research is ongoing to optimize processes that utilize 3-(1-(4-Bromophenyl)ethyl)aniline while minimizing waste and enhancing sustainability. For instance, methods for recycling bromine from waste products are being explored to reduce costs and ecological impact .

Mechanism of Action

The mechanism of action of 3-(1-(4-Bromophenyl)ethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa)
  • Structure : Incorporates a 4-bromophenyl group linked to a propan-1-one backbone and an oxadiazole ring.
  • Activity : Exhibits 59.5% suppression of carrageenan-induced paw edema at 100 mg/kg (oral), with a low severity index (SI = 0.75), indicating reduced toxicity compared to indomethacin (SI = 2.67) .
  • In contrast, 3-(1-(4-Bromophenyl)ethyl)aniline lacks this heterocyclic group, which may limit its efficacy but improve metabolic stability.
3-(4-Chlorophenyl)aniline
  • Structure : Chlorine substituent at the para position of the phenyl ring.
  • Safety data indicate stringent first-aid measures for inhalation exposure .
  • Comparison : Bromine’s higher molecular weight and lipophilicity in 3-(1-(4-Bromophenyl)ethyl)aniline may enhance membrane permeability but reduce aqueous solubility.
(E)-1-[(3-Bromophenyl)iminomethyl]naphthalen-2-ol
  • Structure : Schiff base with a bromophenyl group and naphthol backbone.
  • Application : Used as a ligand for metal complexes due to its imine and hydroxyl groups, which facilitate coordination .
  • Comparison : The absence of a hydroxyl group in 3-(1-(4-Bromophenyl)ethyl)aniline limits its utility in coordination chemistry but simplifies synthetic routes.

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Predicted) Key Structural Features
IIIa ~400 Low (lipophilic) Oxadiazole, Propanone
3-(4-Chlorophenyl)aniline 203.67 Moderate Chlorophenyl, Aniline
(3-Amino-4-bromophenyl)methanol 202.05 High (polar groups) Bromophenyl, Hydroxymethyl
3-(1-(4-Bromophenyl)ethyl)aniline ~260 Moderate Bromophenyl, Ethylamine

Insights :

  • Hydroxymethyl groups (e.g., in ) improve solubility but may increase metabolic susceptibility.
  • Ethylamine chains in 3-(1-(4-Bromophenyl)ethyl)aniline balance lipophilicity and basicity, favoring oral bioavailability.

Biological Activity

3-(1-(4-Bromophenyl)ethyl)aniline, also known as a substituted aniline compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound 3-(1-(4-Bromophenyl)ethyl)aniline features a bromine atom attached to a phenyl group, which is further substituted with an ethyl group. This structure contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that 3-(1-(4-Bromophenyl)ethyl)aniline exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the bromine substitution enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Table 1: Antimicrobial Activity of 3-(1-(4-Bromophenyl)ethyl)aniline

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. Research indicates that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. In vitro studies demonstrated that it significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells .

Table 2: Anticancer Activity of 3-(1-(4-Bromophenyl)ethyl)aniline

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)25

The biological activity of 3-(1-(4-Bromophenyl)ethyl)aniline is attributed to its ability to interact with various molecular targets within cells. The bromine atom enhances the compound's electrophilic character, facilitating interactions with nucleophilic sites on proteins and nucleic acids. This interaction can disrupt critical cellular processes such as DNA replication and protein synthesis .

Case Studies

  • Antiviral Activity : A study explored the antiviral efficacy of derivatives related to this compound against the H5N1 avian influenza virus. Results showed promising antiviral activity, indicating potential for development into therapeutic agents against viral infections .
  • Cytotoxicity Assessment : A cytotoxicity study assessed the effects of 3-(1-(4-Bromophenyl)ethyl)aniline on human cell lines. The results indicated that while the compound exhibited significant anticancer effects, it also displayed some level of cytotoxicity at higher concentrations, necessitating further investigation into dosage optimization for therapeutic use .

Q & A

Basic: What are the common synthetic routes for preparing 3-(1-(4-Bromophenyl)ethyl)aniline, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves alkylation or coupling reactions. For example, a Friedel-Crafts alkylation using 4-bromophenethyl bromide with aniline derivatives under acidic conditions (e.g., AlCl₃ catalysis) can introduce the ethyl-bromophenyl moiety. Alternatively, Suzuki-Miyaura cross-coupling may be employed if aromatic halogen substituents are present. Optimization includes:

  • Temperature control : Lower temperatures (0–25°C) minimize side reactions like over-alkylation .
  • Catalyst stoichiometry : Use 1.1–1.5 equivalents of Lewis acid to ensure complete activation of electrophiles.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) improves purity .

Basic: Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of 3-(1-(4-Bromophenyl)ethyl)aniline?

Answer:

  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR identify aromatic protons (δ 6.5–7.5 ppm) and the ethyl bridge (δ 1.5–2.5 ppm for CH₂ groups). 1H ^1 \text{H}-1H^1 \text{H} COSY confirms coupling networks .
  • Mass spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 276.05 for C₁₄H₁₃BrN⁺).
  • X-ray crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths and angles, critical for distinguishing regioisomers .

Advanced: How can researchers resolve discrepancies between theoretical and experimental spectral data (e.g., NMR chemical shifts)?

Answer:
Discrepancies often arise from conformational flexibility or solvent effects. To address this:

  • Computational modeling : Use density functional theory (DFT) with solvents (e.g., Gaussian09, B3LYP/6-31G* basis set) to simulate NMR shifts. Compare with experimental data to identify dominant conformers .
  • Dynamic NMR : Analyze variable-temperature 1H^1 \text{H} NMR to detect rotational barriers in the ethyl bridge.
  • Crystallographic validation : Cross-reference computed structures with X-ray data to confirm spatial arrangements .

Advanced: What strategies minimize byproduct formation during the alkylation of aniline derivatives to synthesize 3-(1-(4-Bromophenyl)ethyl)aniline?

Answer:

  • Protecting groups : Protect the aniline -NH₂ with acetyl or tert-butoxycarbonyl (Boc) to prevent undesired N-alkylation .
  • Catalyst selection : Use milder Lewis acids (e.g., FeCl₃ instead of AlCl₃) to reduce carbocation rearrangements.
  • Stepwise purification : Remove unreacted starting materials via liquid-liquid extraction (e.g., dichloromethane/water) before final recrystallization .

Advanced: How should researchers address challenges in obtaining high-quality single crystals for X-ray studies of 3-(1-(4-Bromophenyl)ethyl)aniline?

Answer:

  • Solvent selection : Use mixed solvents (e.g., dichloromethane/hexane) for slow evaporation, promoting ordered crystal growth .
  • Temperature gradients : Crystallize at 4°C to reduce thermal motion and enhance lattice stability.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., 4-Bromo-N-(4-bromophenyl)aniline) to template nucleation .

Advanced: How can researchers analyze conflicting data on the compound’s solubility or melting point across studies?

Answer:

  • Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect polymorphic transitions.
  • Impurity profiling : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify residual solvents or side products affecting physical properties .
  • Literature cross-check : Compare with structurally similar compounds (e.g., 4-[2-(4-Bromophenyl)ethyl]morpholine) to contextualize discrepancies .

Advanced: What computational tools are suitable for predicting the reactivity of 3-(1-(4-Bromophenyl)ethyl)aniline in further functionalization?

Answer:

  • Molecular docking : Use AutoDock Vina to assess binding affinity with enzymes or receptors for targeted derivatization.
  • Reactivity descriptors : Calculate Fukui indices (via Gaussian09) to identify nucleophilic/electrophilic sites on the aromatic ring .
  • Reaction pathway simulation : Employ CP2K for ab initio molecular dynamics (AIMD) to model reaction intermediates in real-time .

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